molecular formula C18H25FN2O3 B7641830 Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate

Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate

Cat. No. B7641830
M. Wt: 336.4 g/mol
InChI Key: OWTSLNCFXSGSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including scientific research.

Mechanism of Action

Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA-A receptors, leading to increased inhibitory neurotransmission in the brain. This results in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to enhance cognitive function and memory retention. However, further research is needed to understand the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate is its selectivity for GABA-A receptors, which makes it a useful tool for studying the role of GABA-A receptors in the brain. However, its limitations include its low solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for the study of Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate. One direction is the development of novel therapeutics for the treatment of anxiety and depression based on the compound's mechanism of action. Another direction is the study of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to optimize its synthesis method and improve its solubility in water for more effective use in lab experiments.

Synthesis Methods

Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-fluorobenzoic acid with oxan-4-ol in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-ethylpiperazine to yield the final product.

Scientific Research Applications

Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate has shown potential in various scientific research applications. One of the significant applications is in the field of neuroscience, where it has been used as a tool to study the role of GABA-A receptors in the brain. It has also been used in the development of novel therapeutics for the treatment of anxiety and depression.

properties

IUPAC Name

oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-2-20-7-9-21(10-8-20)17-4-3-14(13-16(17)19)18(22)24-15-5-11-23-12-6-15/h3-4,13,15H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTSLNCFXSGSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.